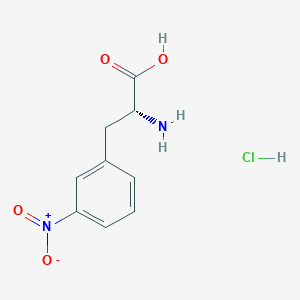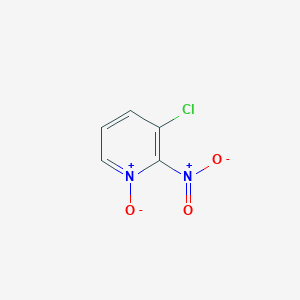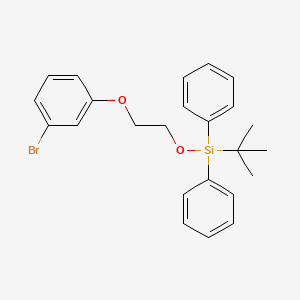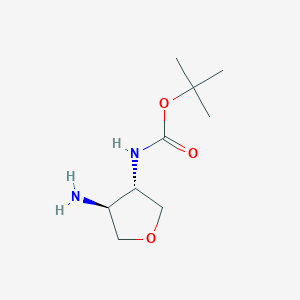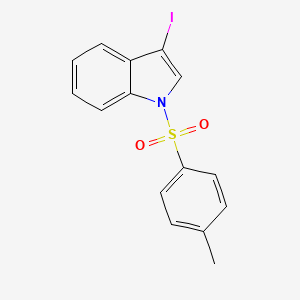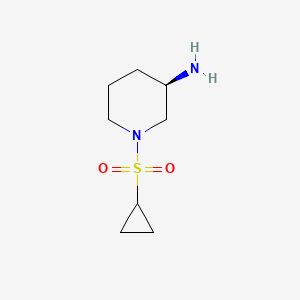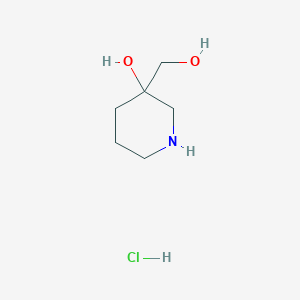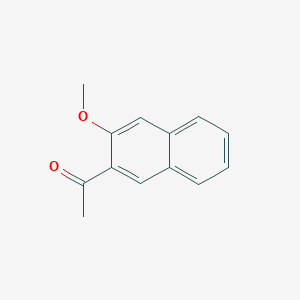
1-(3-Methoxynaphthalen-2-yl)ethanone
Descripción general
Descripción
1-(3-Methoxynaphthalen-2-yl)ethanone, also known as Acetylnerolin, is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the third position and an ethanone group at the first position of the naphthalene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Methoxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, solvent, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methoxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of 3-methoxyphthalic acid or 3-methoxy-1,4-naphthoquinone.
Reduction: Formation of 1-(3-methoxynaphthalen-2-yl)ethanol.
Substitution: Formation of 1-(3-methoxy-2-bromonaphthalen-1-yl)ethanone or 1-(3-methoxy-2-nitronaphthalen-1-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(3-Methoxynaphthalen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Employed in the synthesis of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxynaphthalen-2-yl)ethanone is primarily related to its chemical structure. The methoxy group and ethanone moiety contribute to its reactivity and interaction with biological targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or receptors involved in inflammatory pathways .
Comparación Con Compuestos Similares
1-(6-Methoxynaphthalen-2-yl)ethanone: Another methoxy-substituted naphthalene derivative with similar chemical properties.
2-Acetyl-6-methoxynaphthalene: A positional isomer with the acetyl group at the second position.
6′-Methoxy-2′-acetonaphthone: Another related compound with a methoxy group at the sixth position.
Uniqueness: The position of the methoxy group can significantly affect the compound’s chemical behavior and biological activity, making it distinct from its isomers and analogs .
Propiedades
IUPAC Name |
1-(3-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)12-7-10-5-3-4-6-11(10)8-13(12)15-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZWDMFJUYOHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288928 | |
| Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17056-94-9 | |
| Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17056-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxy-2-naphthalenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)
![2-Iodo-4-[(methylsulfonyl)methyl]benzenamine](/img/structure/B3109101.png)
